molecular formula C10H10N4O2 B1595591 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid CAS No. 204188-85-2

3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid

Cat. No.: B1595591
CAS No.: 204188-85-2
M. Wt: 218.21 g/mol
InChI Key: CJFZFWRBAQCHFO-UHFFFAOYSA-N
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Description

3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid is an organic compound with the molecular formula C10H10N4O2. It is a derivative of tetrazole and phenylpropanoic acid, featuring a tetrazole ring attached to a phenylpropanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid involves the reaction of 2-amino-3-phenylpropanoic acid with triethoxymethane and sodium azide in acetic acid. The reaction is typically carried out at 80°C for several hours . The resulting product is then purified through crystallization or other suitable methods.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the tetrazole ring to other functional groups.

    Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid has been studied for its potential therapeutic applications, particularly as an inhibitor of copper-containing amine oxidases. These enzymes are involved in the oxidative deamination of primary amines, which is crucial in various physiological processes. Inhibition of these enzymes may lead to therapeutic effects in managing inflammatory diseases and conditions related to amine metabolism.

Case Study: Inhibition of Amine Oxidases
Research indicates that the compound effectively binds to copper-containing amine oxidases, which can be analyzed through molecular docking studies. These studies predict binding affinities and elucidate mechanisms of inhibition, providing insights into optimizing the compound's efficacy as a therapeutic agent.

Coordination Chemistry

Ligand Properties
In coordination chemistry, this compound serves as a ligand to form metal complexes. These complexes may exhibit potential catalytic properties, making them valuable in various chemical reactions.

Table 1: Comparison of Ligand Properties

Compound Ligand Type Metal Complexes Formed Potential Applications
This compoundBidentate ligandCu(II), Ni(II) complexesCatalysis, Material Science
Other Tetrazole DerivativesMonodentate/BidentateVarious metal complexesVaries by derivative

Antimicrobial and Anticancer Properties
Derivatives of this compound are under investigation for their antimicrobial and anticancer activities. Preliminary studies suggest that modifications to the tetrazole ring can enhance these biological properties, making them promising candidates for drug development .

Industrial Applications

The compound is also utilized in the synthesis of advanced materials and as a building block for other chemical compounds. Its unique structural features allow it to participate in various chemical reactions, including oxidation and substitution reactions.

Mechanism of Action

The mechanism of action of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can coordinate with metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Biological Activity

3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid, also referred to as (S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid, is a compound that has garnered attention for its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article delves into the compound's biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4O2C_{10}H_{10}N_{4}O_{2}. It features a propanoic acid backbone with a phenyl group and a tetrazole ring, which contributes to its unique chemical properties. The compound exists in a monohydrate form, indicating the presence of one water molecule per formula unit in its crystalline state. Notably, the dihedral angle between the tetrazole and benzene rings is approximately 63.24°, which may influence its biological interactions.

This compound primarily acts as an inhibitor of copper-containing amine oxidases . These enzymes are crucial for the oxidative deamination of primary amines, impacting various physiological processes. The inhibition of these enzymes suggests potential therapeutic applications in managing inflammatory diseases and conditions related to amine metabolism.

Biological Activity

Recent studies have highlighted several key biological activities associated with this compound:

  • Enzyme Inhibition : The compound effectively inhibits copper-containing amine oxidases, which play significant roles in metabolic pathways.
  • Therapeutic Potential : Its ability to modulate enzyme activity indicates potential uses in treating diseases linked to amine metabolism and inflammation .

Table 1: Biological Activities of this compound

Activity Description
Enzyme InhibitionInhibits copper-containing amine oxidases
Therapeutic ApplicationsPotential use in treating inflammatory diseases
Binding AffinityEffective binding to target enzymes as shown in molecular docking studies

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Molecular Docking Studies : Research utilizing molecular docking techniques has demonstrated that this compound binds effectively to copper-containing amine oxidases, influencing their activity. Such studies are crucial for understanding the mechanisms of inhibition and optimizing the compound's efficacy as a therapeutic agent.
  • Synthesis and Characterization : Various synthetic routes have been developed to create this compound, often involving multi-step processes that highlight its complex structure. Characterization techniques such as NMR and mass spectrometry confirm the successful synthesis of the compound .

Table 2: Synthesis Overview

Step Description
Initial ReactionAldehyde and tritylamine mixed in methanol under microwave irradiation
Addition of IsocyanideFollowed by azidotrimethylsilane addition and stirring
PurificationFlash chromatography used to purify the final product

Properties

IUPAC Name

3-phenyl-2-(tetrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-10(16)9(14-7-11-12-13-14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFZFWRBAQCHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349720
Record name 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204188-85-2
Record name 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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